molecular formula C17H19ClN2O3S B2863354 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251673-34-3

1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2863354
CAS No.: 1251673-34-3
M. Wt: 366.86
InChI Key: MMMMLTCMMMMBLM-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridinone core substituted with a 4-chlorobenzyl group and a piperidinylsulfonyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chloronicotinic acid.

    Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Piperidinylsulfonyl Moiety: The piperidinylsulfonyl group can be attached through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one
  • 1-(4-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Uniqueness

1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-15-6-4-14(5-7-15)12-19-13-16(8-9-17(19)21)24(22,23)20-10-2-1-3-11-20/h4-9,13H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMMLTCMMMMBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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